4-(3-(Dimethylamino)phenyl)piperidin-4-OL
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Overview
Description
4-(3-(Dimethylamino)phenyl)piperidin-4-OL is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds
Preparation Methods
The synthesis of 4-(3-(Dimethylamino)phenyl)piperidin-4-OL can be achieved through several synthetic routes. One common method involves the reaction of 3-(dimethylamino)benzaldehyde with piperidine under specific conditions . The reaction typically requires a catalyst, such as a rhodium (I) complex, and pinacol borane to achieve highly diastereoselective products . Industrial production methods may involve the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst .
Chemical Reactions Analysis
4-(3-(Dimethylamino)phenyl)piperidin-4-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . For example, the compound can be oxidized to form corresponding ketones or reduced to form amines. Substitution reactions may involve the replacement of the dimethylamino group with other functional groups, leading to the formation of diverse derivatives .
Scientific Research Applications
4-(3-(Dimethylamino)phenyl)piperidin-4-OL has several scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules . In biology and medicine, piperidine derivatives are known for their pharmacological activities, including anticancer, antiviral, and antimicrobial properties . The compound is also used in the development of new drugs and therapeutic agents . Additionally, it finds applications in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients .
Mechanism of Action
The mechanism of action of 4-(3-(Dimethylamino)phenyl)piperidin-4-OL involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes in the body, leading to their pharmacological effects . For example, they may inhibit the activity of certain enzymes or modulate the function of receptors involved in cellular signaling pathways . The exact mechanism of action may vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
4-(3-(Dimethylamino)phenyl)piperidin-4-OL can be compared with other similar compounds, such as piperidine, pyridine, and piperazine derivatives . While all these compounds share a common piperidine nucleus, they differ in their functional groups and pharmacological activities. For example, piperidine derivatives are known for their broad range of biological activities, whereas pyridine derivatives are often used as solvents and intermediates in organic synthesis . Piperazine derivatives, on the other hand, are commonly used as anthelmintic agents .
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
4-[3-(dimethylamino)phenyl]piperidin-4-ol |
InChI |
InChI=1S/C13H20N2O/c1-15(2)12-5-3-4-11(10-12)13(16)6-8-14-9-7-13/h3-5,10,14,16H,6-9H2,1-2H3 |
InChI Key |
PWOAPZXQEPXRPG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2(CCNCC2)O |
Origin of Product |
United States |
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